2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

Catalog No.
S547983
CAS No.
1391712-60-9
M.F
C30H38ClN7O3
M. Wt
580.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperaz...

CAS Number

1391712-60-9

Product Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

IUPAC Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C30H38ClN7O3

Molecular Weight

580.1 g/mol

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1

InChI Key

BCSHRERPHLTPEE-NRFANRHFSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CEP37440; CEP 37440; CEP-37440.

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC

Description

The exact mass of the compound Cep-37440 is 579.27247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inflammatory Breast Cancer Research

The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, Inflammatory Breast Cancer (IBC) research .

Comprehensive and Detailed Summary of the Application: CEP-37440 is a dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been studied for its effects on IBC cells both in vitro and in vivo . The compound has shown to decrease the proliferation of IBC cells that express phospho-FAK1 (Tyr 397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 .

Detailed Description of the Methods of Application or Experimental Procedures: In vitro, cell proliferation assays were performed in the presence of several concentrations of CEP-37440 using IBC and triple-negative breast cancer non-IBC cell lines . In vivo, CEP-37440 was tested using FC-IBC02, SUM149, and SUM190 IBC xenograft mouse models .

Thorough Summary of the Results or Outcomes Obtained: In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls; the tumor growth inhibition (TGI) was 79.7 %, 33 %, and 23 %, respectively . None of the FC-IBC02 breast xenografts mice treated with CEP-37440 developed brain metastasis while 20 % of the mice in the control group developed brain metastasis .

Triple Negative Breast Cancer Research

The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, Triple Negative Breast Cancer (TNBC) research .

Comprehensive and Detailed Summary of the Application: CEP-37440 is a dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been studied for its effects on TNBC cells both in vitro and in vivo . The compound has shown to decrease the proliferation of TNBC cells that express phospho-FAK1 (Tyr 397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 .

Detailed Description of the Methods of Application or Experimental Procedures: In vitro, cell proliferation assays were performed in the presence of several concentrations of CEP-37440 using TNBC and IBC cell lines . In vivo, CEP-37440 was tested using FC-IBC02, SUM149, and SUM190 IBC xenograft mouse models .

Thorough Summary of the Results or Outcomes Obtained: CEP-37440 at a higher concentration was able to inhibit the proliferation of the TNBC cell lines MDA-MB-231 and MDA-MB-468 . In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls .

Preclinical Models of Inflammatory Breast Cancer

The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, preclinical models of Inflammatory Breast Cancer (IBC) .

Thorough Summary of the Results or Outcomes Obtained: CEP-37440 at a higher concentration was able to inhibit the proliferation of the IBC cell line MDA-IBC03 . In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls .

The compound 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide, also known as CEP-37440, belongs to the class of organic compounds known as benzamides. This compound features a complex structure characterized by multiple functional groups, including a piperazine moiety, a chloro substituent, and a methoxy group. Its molecular formula is C30H38ClN7O3C_{30}H_{38}ClN_{7}O_{3} with a molecular weight of approximately 580.13 g/mol. The compound is primarily investigated for its potential therapeutic applications in oncology, particularly for treating solid tumors .

CEP-37440 is designed to inhibit specific protein kinases, particularly the anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK). The mechanism of action involves the binding of the compound to the ATP-binding site of these kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cancer cell proliferation and survival .

The biological activity of CEP-37440 has been extensively studied. It exhibits dual inhibition of both ALK and FAK, which are crucial in regulating cellular processes such as migration, adhesion, and cytoskeletal reorganization. These functions are pivotal in cancer progression and metastasis . Preclinical studies suggest that CEP-37440 may enhance the efficacy of existing cancer therapies by targeting these pathways .

  • Formation of the piperazine ring: Utilizing standard cyclization techniques.
  • Chlorination: Introducing the chloro group via electrophilic aromatic substitution.
  • Amination reactions: Employing coupling reactions to attach amino groups at designated positions on the pyrimidine and benzamide structures.

Detailed synthetic protocols can vary based on laboratory conditions and desired yields .

CEP-37440 is primarily under investigation as an anti-cancer agent due to its ability to inhibit critical kinases involved in tumor growth and metastasis. Its dual action on ALK and FAK makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy in various cancers . Additionally, studies are exploring its potential use in other conditions where FAK plays a significant role, such as fibrosis and inflammatory diseases.

Interaction studies have shown that CEP-37440 can modulate signaling pathways mediated by ALK and FAK. These interactions can lead to significant changes in cellular behavior, including reduced migration and invasion capabilities of cancer cells. Furthermore, it has been observed that CEP-37440 may have synergistic effects when used in combination with other therapeutic agents targeting different pathways .

Several compounds share structural similarities with CEP-37440, primarily within the category of kinase inhibitors. Below is a comparison highlighting some notable compounds:

Compound NameStructure FeaturesPrimary Target KinaseUnique Aspect
CEP-37440Benzamide with piperazine and chloro groupsALK, FAKDual kinase inhibition
CrizotinibContains a bicyclic structureALKFirst approved ALK inhibitor
SaracatinibContains an indole moietyFAKFocused on FAK inhibition
AlectinibContains a bicyclic coreALKMore selective for ALK than others
NintedanibContains an indole ringMultiple kinasesBroad-spectrum kinase inhibitor

CEP-37440's unique combination of structural elements allows it to target both ALK and FAK effectively, distinguishing it from other compounds that generally focus on a single target .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

579.2724658 g/mol

Monoisotopic Mass

579.2724658 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3MNS8782H

Wikipedia

Cep-37440

Dates

Modify: 2023-08-15
1: Iragavarapu C, Mustafa M, Akinleye A, Furqan M, Mittal V, Cang S, Liu D. Novel ALK inhibitors in clinical use and development. J Hematol Oncol. 2015 Feb 27;8(1):17. doi: 10.1186/s13045-015-0122-8. PubMed PMID: 25888090; PubMed Central PMCID: PMC4349797. 2: Awad MM, Shaw AT. ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Clin Adv Hematol Oncol. 2014 Jul;12(7):429-39. PubMed PMID: 25322323; PubMed Central PMCID: PMC4215402.

Explore Compound Types